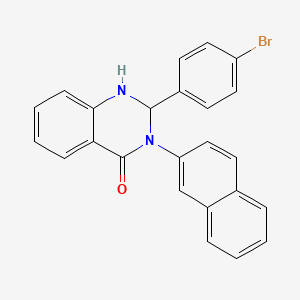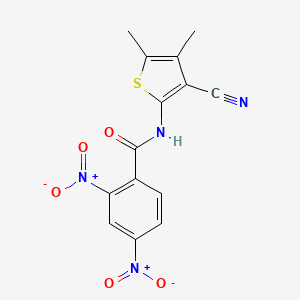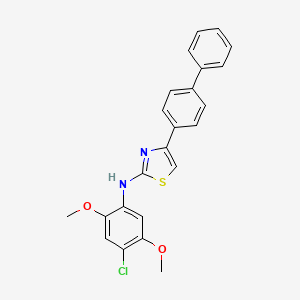
2-(4-bromophenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a naphthyl group, and a dihydroquinazolinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-naphthylamine, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazolinone compounds.
Scientific Research Applications
2-(4-bromophenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-(4-bromophenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one
- 2-(4-fluorophenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one
- 2-(4-methylphenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one
Uniqueness
Compared to its analogs, 2-(4-bromophenyl)-3-(naphthalen-2-yl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.
Properties
Molecular Formula |
C24H17BrN2O |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-naphthalen-2-yl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C24H17BrN2O/c25-19-12-9-17(10-13-19)23-26-22-8-4-3-7-21(22)24(28)27(23)20-14-11-16-5-1-2-6-18(16)15-20/h1-15,23,26H |
InChI Key |
SWRZAFUFPIBUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-4-({(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11535776.png)
![4-amino-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11535779.png)
![(3E)-N-(2-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11535785.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B11535791.png)
![4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11535795.png)

![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11535800.png)

![2-(3,4-dimethylphenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11535808.png)
![2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-ethoxyphenol](/img/structure/B11535817.png)



![2-methoxy-4-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11535846.png)
